molecular formula C5H7NS B2977475 1-(Sulfanylmethyl)cyclopropane-1-carbonitrile CAS No. 1997221-02-9

1-(Sulfanylmethyl)cyclopropane-1-carbonitrile

Cat. No. B2977475
CAS RN: 1997221-02-9
M. Wt: 113.18
InChI Key: DSWKMRWPJFRGOC-UHFFFAOYSA-N
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Description

1-(Sulfanylmethyl)cyclopropane-1-carbonitrile, also known as SMCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. SMCC is a cyclopropane derivative that contains a thiol group and a nitrile group, making it a versatile compound for various chemical reactions.

Scientific Research Applications

Conformational Restriction for Enhanced Biological Activity

Cyclopropane derivatives, including those structurally related to 1-(Sulfanylmethyl)cyclopropane-1-carbonitrile, have been explored for their ability to restrict the conformation of biologically active compounds. This structural feature is employed to improve activity and investigate bioactive conformations. For instance, the development of chiral cyclopropanes bearing differentially functionalized carbon substituents aims to create conformationally restricted analogues of histamine, indicating their potential in designing more specific and effective biological modulators (Kazuta et al., 2002).

Synthetic Versatility in Organic Synthesis

Cyclopropane units, particularly those with donor-acceptor characteristics, have been utilized in various synthetic strategies to construct complex molecular architectures. These strategies include ring-opening reactions, cycloadditions, and rearrangements to access sulfur- and selenium-containing compounds. The versatility of donor-acceptor cyclopropanes underscores their significant role in enabling innovative transformations that yield cyclic and acyclic structures, which might be challenging to achieve through other means (Augustin & Werz, 2021).

Drug Discovery and Lead Optimization

In drug discovery, cyclopropane-containing fragments and lead-like compounds are highly valued for their unique physicochemical properties. Divergent synthetic strategies have been developed to prepare a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks from a single precursor. This approach highlights the cyclopropane ring's contribution to enhancing the drug-likeness of molecules, aiding in the transition of drug candidates from preclinical to clinical stages (Chawner, 2017).

Enantioselective Synthesis

The enantioselective synthesis of cyclopropane derivatives remains a critical area of research, given the importance of chirality in medicinal chemistry. New methods continue to evolve, offering efficient routes to enantiomerically enriched cyclopropane derivatives. These methods include halomethylmetal-mediated cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, nucleophilic addition/ring closure sequences, and hydro- and carbometalation reactions of strained cyclopropene derivatives. Such advancements in the enantioselective synthesis of cyclopropanes highlight their significance in accessing a broad range of chiral compounds for pharmaceutical applications (Abramovitch et al., 2008).

properties

IUPAC Name

1-(sulfanylmethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-3-5(4-7)1-2-5/h7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWKMRWPJFRGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Sulfanylmethyl)cyclopropane-1-carbonitrile

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